3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-7-9-4-2-3-8(9)5-10-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEVPRNHIPZHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table: Preparation Methods for 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole
| Method | Reagents & Conditions | Yield (%) | Purity (%) | Industrial Suitability | Safety Considerations |
|---|---|---|---|---|---|
| LiAlH4 Reduction of Imines | LiAlH4 in THF, low temp | ~51 | Moderate | Low | High risk, moisture sensitive |
| LiAlH4 + Pd/C Hydrogenation | LiAlH4 reduction + Pd/C hydrogenation | ~55 | Moderate | Low | High risk, complex process |
| Borohydride + Lewis Acid (New) | NaBH4 or KBH4 + ZnCl2 or FeCl3, reflux, inert | 81-92 | 95-97 | High | Safer, scalable, controlled |
Chemical Reactions Analysis
Types of Reactions: 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols.
Substitution: Generation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Antidiabetic and Antiviral Properties
One of the primary applications of octahydrocyclopenta[c]pyrrole derivatives, including 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole, is their role as intermediates in the synthesis of biologically active compounds. For instance, octahydrocyclopenta[c]pyrrole is utilized in the preparation of antidiabetic agents like gliclazide . Additionally, these compounds have shown potential as antiviral agents, making them valuable in the development of treatments for various viral infections .
Inhibition of SHP2 Activity
Recent patents have highlighted the use of octahydrocyclopenta[c]pyrrole derivatives as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in several cancers. These compounds can modulate SHP2 activity, providing a therapeutic avenue for treating cancers mediated by SHP2 . The ability to inhibit SHP2 may offer new strategies for cancer therapy, particularly in cases resistant to conventional treatments.
Synthetic Methodologies
The synthesis of this compound involves multiple steps including hydrogenation processes that convert unsaturated precursors into the desired cyclic structure. Various methods have been developed to enhance yield and efficiency, such as high-pressure hydrogenation techniques using specific catalysts .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Research has shown that modifications to the pyrrole ring can significantly affect their pharmacological properties, including their potency against specific targets like SHP2 and other enzymes involved in metabolic pathways .
Anticancer Activity
A notable case study investigated the cytotoxic effects of novel pyrrole derivatives synthesized from octahydrocyclopenta[c]pyrrole frameworks. These compounds exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents . The study utilized assays to evaluate cell viability and apoptosis pathways, further confirming their therapeutic potential.
Antimicrobial Properties
Another area of research focused on the antimicrobial activity of pyrrole derivatives. The findings indicated that certain modifications to the octahydrocyclopenta[c]pyrrole structure enhanced its effectiveness against multidrug-resistant pathogens, highlighting its potential use in combating antibiotic resistance .
Data Table: Summary of Applications
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Antidiabetic | Intermediate for gliclazide synthesis | Effective in lowering blood glucose levels |
| Antiviral | Potential antiviral agent | Inhibitory effects on viral replication |
| Cancer Therapy | SHP2 inhibitor | Modulates cancer cell signaling pathways |
| Antimicrobial | Active against resistant pathogens | Enhanced efficacy compared to existing antibiotics |
Mechanism of Action
The mechanism by which 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Compound A : Octahydrocyclopenta[c]pyrrole (Parent Core)
- Molecular Formula : C7H13N
- Molecular Weight : 111.19 g/mol .
- Used as a scaffold in RBP4 antagonists and other bioactive molecules .
- Applications : Serves as a starting material for synthesizing derivatives with enhanced pharmacological properties.
Compound B : 3a-Ethyl-2-methyloctahydrocyclopenta[c]pyrrole
- Molecular Formula : C10H19N
- Molecular Weight : 153.26 g/mol .
- Key Features : Ethyl and methyl substituents at the 3a- and 2-positions, respectively.
- Properties : Higher hydrophobicity (XLogP: 2.3) compared to the methoxymethyl derivative due to alkyl groups .
Compound C : (3aR,6aS)-Octahydrocyclopenta[c]pyrrole Hydrochloride
Functional Group Analogues
Compound D : 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole
- Key Features : Methoxymethyl group introduces polarity (ether oxygen) and moderate hydrophilicity.
- Advantages : Balances solubility and membrane permeability, making it suitable for CNS-targeting drugs.
Compound E : 3a-(Cyanophenyl)-Substituted Analogues
- Example: Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate .
- Key Features: Aromatic and cyano groups enhance π-π stacking and hydrogen bonding, critical for receptor binding.
Comparative Data Table
Biological Activity
3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₈H₁₃N
- Molecular Weight : 135.20 g/mol
The compound features a pyrrole ring fused with a cyclopentane structure, which contributes to its unique biological properties.
Biological Activity Overview
Pyrrole derivatives, including this compound, have been studied for various biological activities:
- Anticancer Activity : Several studies have highlighted the cytotoxic effects of pyrrole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .
- Antimicrobial Properties : Pyrrole derivatives are recognized for their antimicrobial activities against bacteria and fungi. They act by disrupting cellular processes or inhibiting key enzymes .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
A study investigated the cytotoxic effects of various pyrrole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited dose-dependent cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The most active derivatives showed IC50 values ranging from 10 to 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | HeLa | 15 |
| 4d | MCF-7 | 12 |
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives possess significant antimicrobial activity. In vitro assays revealed that several compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 5 to 25 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3b | Staphylococcus aureus | 10 |
| 5c | Escherichia coli | 15 |
Anti-inflammatory Effects
In a recent study, a series of pyrrole derivatives were tested for their ability to inhibit pro-inflammatory cytokines. The results indicated that certain compounds significantly reduced IL-6 and TNF-alpha levels in vitro, suggesting their potential use in treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrrole derivatives inhibit key enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) and protein kinases.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization or functionalization of bicyclic precursors. For example, alkylation of octahydrocyclopenta[c]pyrrole derivatives with methoxymethyl halides under reflux conditions (e.g., acetonitrile, K₂CO₃, 60–80°C) is a key step . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and stoichiometric balancing of reagents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water mixtures) is critical. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Stereochemical assignment relies on NOESY NMR to detect spatial proximity of protons in the bicyclic framework. For instance, cross-peaks between the methoxymethyl group and adjacent bridgehead hydrogens confirm the 3a-substitution pattern . X-ray crystallography is definitive; derivatives with heavy atoms (e.g., bromine) enhance diffraction quality . Computational methods (DFT-based geometry optimization) can predict stable conformers, corroborating experimental data .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and stability under varying conditions?
- Methodological Answer :
- Purity : HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) quantifies impurities. UV-Vis detects chromophores (e.g., pyrrole rings).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic FT-IR analysis monitor degradation (e.g., oxidation of methoxymethyl groups). TGA/DSC identifies thermal decomposition thresholds .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : The methoxymethyl group enhances metabolic stability by reducing CYP450-mediated oxidation. To assess this:
- Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to measure metabolic half-life.
- Compare LogP values (HPLC-derived) of the parent octahydrocyclopenta[c]pyrrole vs. the methoxymethyl derivative to evaluate lipophilicity changes.
- Use Caco-2 cell monolayers to predict intestinal absorption .
Q. What strategies are employed to resolve contradictions in structure-activity relationships (SAR) for derivatives targeting retinol-binding protein 4 (RBP4)?
- Methodological Answer : SAR inconsistencies arise from stereoelectronic effects of substituents. Systematic approaches include:
- Stereochemical diversification : Synthesize all diastereomers (e.g., 3aR vs. 3aS configurations) and test RBP4 binding (SPR assays).
- Fragment-based design : Replace the methoxymethyl group with bioisosteres (e.g., ethoxymethyl, cyanomethyl) to isolate electronic vs. steric contributions .
- MD Simulations : Model ligand-RBP4 interactions (e.g., Glide docking) to identify critical hydrogen bonds (e.g., between the pyrrole nitrogen and Thr92) .
Q. How can regioselectivity challenges in functionalizing the bicyclic core be addressed during analogue synthesis?
- Methodological Answer : Regioselectivity is controlled via:
- Protecting group strategies : Boc-protection of the pyrrole nitrogen directs electrophilic substitution to the methoxymethyl-bearing carbon .
- Transition metal catalysis : Pd-mediated C–H activation (e.g., using directing groups like pyridines) enables site-selective arylation .
- Microwave-assisted synthesis : Enhances kinetic control, favoring desired regioisomers (e.g., 70°C, 30 min vs. traditional 16-hour reflux) .
Q. What computational tools are used to predict the compound’s interaction with neurological targets (e.g., triple reuptake inhibitors)?
- Methodological Answer :
- Pharmacophore modeling : Define essential features (e.g., hydrophobic bicyclic core, hydrogen-bond acceptor) for serotonin/dopamine/norepinephrine transporter inhibition .
- MM-GBSA binding free energy calculations : Rank analogues by predicted affinity for SERT (serotonin transporter) .
- Machine learning : Train models on published inhibitor datasets to prioritize synthesis targets .
Contradictions & Validation
- and describe divergent synthetic routes (alkylation vs. cyclization). Researchers should validate protocols using control experiments (e.g., isolating intermediates) .
- and highlight conflicting SAR trends for RBP4 antagonists. Cross-validate with in vivo efficacy studies (e.g., murine retinal vitamin A depletion models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
